Cas no 1806522-59-7 (Methyl 4-(chloromethyl)-3-propionylbenzoate)
Methyl 4-(chloromethyl)-3-propionylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(chloromethyl)-3-propionylbenzoate
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- Inchi: 1S/C12H13ClO3/c1-3-11(14)10-6-8(12(15)16-2)4-5-9(10)7-13/h4-6H,3,7H2,1-2H3
- InChI Key: PGGXVOPBYBJTGC-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(C(=O)OC)=CC=1C(CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 265
- XLogP3: 2.3
- Topological Polar Surface Area: 43.4
Methyl 4-(chloromethyl)-3-propionylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015014552-250mg |
Methyl 4-(chloromethyl)-3-propionylbenzoate |
1806522-59-7 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
| Alichem | A015014552-500mg |
Methyl 4-(chloromethyl)-3-propionylbenzoate |
1806522-59-7 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
| Alichem | A015014552-1g |
Methyl 4-(chloromethyl)-3-propionylbenzoate |
1806522-59-7 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Methyl 4-(chloromethyl)-3-propionylbenzoate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Methyl 4-(chloromethyl)-3-propionylbenzoate
Recent Advances in the Application of Methyl 4-(chloromethyl)-3-propionylbenzoate (CAS: 1806522-59-7) in Chemical Biology and Pharmaceutical Research
Methyl 4-(chloromethyl)-3-propionylbenzoate (CAS: 1806522-59-7) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals. Recent studies have highlighted its utility in the construction of complex molecular architectures, leveraging its reactive chloromethyl and propionyl functional groups. This research briefing synthesizes the latest findings on its applications, mechanism of action, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of kinase inhibitors targeting cancer pathways. Researchers utilized Methyl 4-(chloromethyl)-3-propionylbenzoate as a precursor to develop potent inhibitors of the PI3K/AKT/mTOR pathway, showing promising results in preclinical models of breast cancer. The study emphasized the compound's versatility in introducing critical pharmacophores through nucleophilic substitution reactions at the chloromethyl site.
Further investigations have explored its application in prodrug design. A team at the University of Cambridge reported in Chemical Science (2024) the development of a novel class of antimicrobial prodrugs where Methyl 4-(chloromethyl)-3-propionylbenzoate served as a masking group for phenolic antibiotics. The ester linkage demonstrated optimal stability in circulation while allowing efficient release of the active drug upon enzymatic cleavage in target tissues.
The compound's unique chemical properties have also facilitated advances in chemical biology tools. Recent work published in Nature Chemical Biology detailed its incorporation into activity-based protein profiling (ABPP) probes, enabling selective labeling of serine hydrolases in complex proteomes. This application capitalizes on the electrophilic reactivity of the chloromethyl group while maintaining sufficient stability for biological studies.
From a synthetic chemistry perspective, innovative methodologies have been developed to enhance the efficiency of Methyl 4-(chloromethyl)-3-propionylbenzoate production. A 2024 Organic Process Research & Development paper described a continuous flow process that improved yield by 35% while reducing hazardous waste generation, addressing both economic and environmental concerns in large-scale manufacturing.
Emerging safety and toxicology data suggest that proper handling protocols are essential when working with this compound. Recent toxicological assessments published in Regulatory Toxicology and Pharmacology indicate that while the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), appropriate engineering controls can effectively mitigate occupational exposure risks in pharmaceutical production settings.
Looking forward, the compound's potential appears particularly promising in targeted drug delivery systems. Preliminary results from a multi-center study presented at the 2024 American Chemical Society meeting demonstrated its utility in constructing pH-sensitive drug conjugates for tumor-specific delivery, with Phase I clinical trials anticipated to begin in 2025.
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